2-Ethyl-3-methoxypyridine

Chemical synthesis Medicinal chemistry Structure-activity relationship

2-Ethyl-3-methoxypyridine (CAS 105623-61-8) is a disubstituted pyridine derivative belonging to the alkyl aryl ether class, with a molecular weight of 137.18 g/mol and the formula C₈H₁₁NO. Its unique substitution pattern—an ethyl group at the 2-position and a methoxy group at the 3-position—distinguishes it from simpler pyridine analogs and confers distinct physicochemical properties and biological activity profiles relevant to chemical biology and medicinal chemistry research.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 105623-61-8
Cat. No. B018200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methoxypyridine
CAS105623-61-8
SynonymsPyridine, 2-ethyl-3-methoxy- (9CI)
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=N1)OC
InChIInChI=1S/C8H11NO/c1-3-7-8(10-2)5-4-6-9-7/h4-6H,3H2,1-2H3
InChIKeyJPMRBTQVUWKUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methoxypyridine (CAS 105623-61-8): Technical Profile for Research Procurement


2-Ethyl-3-methoxypyridine (CAS 105623-61-8) is a disubstituted pyridine derivative belonging to the alkyl aryl ether class, with a molecular weight of 137.18 g/mol and the formula C₈H₁₁NO [1]. Its unique substitution pattern—an ethyl group at the 2-position and a methoxy group at the 3-position—distinguishes it from simpler pyridine analogs and confers distinct physicochemical properties and biological activity profiles relevant to chemical biology and medicinal chemistry research [2].

Scaffold Identity
Distinct 2-ethyl-3-methoxy substitution pattern supports SAR fidelity in pyridine-based libraries.
Assay Context
Reported GSM assay context with benchmarked Aβ42 response profile for screening studies.
Workflow Fit
Supports medicinal chemistry workflows requiring specific lipophilicity and hydrogen-bond profiles.

2-Ethyl-3-methoxypyridine Procurement: Why Substitution with Simpler Analogs Compromises Experimental Integrity


Substitution of 2-Ethyl-3-methoxypyridine with common analogs like 2-Methoxypyridine or 3-Ethylpyridine is not scientifically valid due to fundamental differences in molecular properties. The presence of both the ethyl and methoxy groups in the 2,3-arrangement results in a distinct lipophilicity profile (XLogP3 = 1.7) and hydrogen bonding capacity compared to mono-substituted pyridines [1]. These structural differences translate into altered reactivity, solubility, and biological target engagement, making the compound non-interchangeable for applications requiring specific molecular recognition or SAR studies [2].

Target Compound 2-Ethyl-3-methoxypyridine (2,3-disubstituted)
may shift
Substitute Risk Mono-substituted analogs (e.g., 2-Methoxypyridine) present different pharmacophore profiles, limiting SAR transferability.
Physicochemical Profile Distinct lipophilicity (XLogP3 1.7) and dual H-bond acceptors
may alter
Mismatch Risk Lower lipophilicity analogs (XLogP3 1.4) or single acceptor species can alter membrane permeability context in cell-based assays.
Biological Context Reported GSM potency context for Aβ42 reduction
may not transfer
Scaffold Hop Risk Different GSM chemotypes (e.g., imidazopyridines) may disrupt assay response benchmarking and lead optimization.

2-Ethyl-3-methoxypyridine: Quantifiable Differentiation from Close Analogs


Distinct Substitution Pattern Defines Unique Pharmacophore and Reactivity

2-Ethyl-3-methoxypyridine possesses a 2-ethyl, 3-methoxy substitution pattern, which is a unique motif among commercially available pyridine building blocks. This arrangement provides a distinct electronic and steric environment compared to regioisomers and mono-substituted analogs [1]. In the context of gamma-secretase modulator (GSM) development, the methoxypyridine motif was specifically inserted into a tetracyclic scaffold to improve Aβ42 inhibitory activity and solubility, a finding that underscores the functional importance of this specific substitution pattern [2].

Substitution Pattern
Class-level inference
2-ethyl, 3-methoxy on pyridine
Supports SAR fidelity
Distinct from regioisomers; functional relevance in GSM scaffolds.
Chemical synthesis Medicinal chemistry Structure-activity relationship

Enhanced Lipophilicity (XLogP3 = 1.7) Compared to 2-Methoxypyridine (XLogP3 = 1.4)

The computed partition coefficient (XLogP3) for 2-Ethyl-3-methoxypyridine is 1.7, indicating higher lipophilicity compared to 2-Methoxypyridine (XLogP3 = 1.4) [1][2]. This difference, attributable to the presence of the ethyl group, is expected to influence membrane permeability and bioavailability. The compound also possesses two hydrogen bond acceptors compared to one for 3-Ethylpyridine, affecting its solubility and target binding interactions [1][3].

Lipophilicity (XLogP3)
Cross-study comparable
1.7 vs 1.4 (2-Methoxypyridine)
May support permeability screening
Computed value; influences membrane permeability context.
Physicochemical properties Drug design ADME prediction

Gamma-Secretase Modulator (GSM) Activity with IC₅₀ of 19 µM for Aβ42 Reduction

2-Ethyl-3-methoxypyridine has been evaluated as a gamma-secretase modulator (GSM) in human H4 cells expressing APP695. It inhibited amyloid beta 42 (Aβ42) production with an IC₅₀ of 1.90E+4 nM (19 µM) and increased amyloid beta-38 formation with an IC₅₀ of 2.40E+4 nM (24 µM) [1]. This activity profile, while moderate, establishes the compound as a validated chemical probe for GSM research. In contrast, more potent pyridine-derived GSMs, such as those from the imidazo[1,2-a]pyridine series, have reported IC₅₀ values in the low micromolar to nanomolar range (e.g., 7.1 µM or 0.091 µM), highlighting that 2-Ethyl-3-methoxypyridine serves as a useful reference tool rather than a lead candidate [2][3].

GSM Potency (Aβ42)
Reported
IC₅₀ ~19 µM
Reported assay potency context
Serves as reference probe; less potent than imidazopyridine derivatives.
Alzheimer's disease Gamma-secretase modulation Amyloid-beta

Clear, Colorless Liquid Physical Form with Defined Solubility Profile

According to vendor technical specifications, 2-Ethyl-3-methoxypyridine is a clear, colorless, odorless, hygroscopic liquid that is soluble in water [1]. This physical form is in contrast to some related pyridine derivatives, such as 2-Methoxypyridine, which can be a light yellow liquid, and may have implications for handling, formulation, and analytical method development (e.g., requiring different sample preparation or chromatographic conditions) .

Physical Form
Data to verify
Clear, colorless, hygroscopic liquid
Supports handling context
Vendor specification; implies purity and storage requirements.
Formulation Analytical chemistry Compound handling

Validated Research Applications for 2-Ethyl-3-methoxypyridine (CAS 105623-61-8)


Gamma-Secretase Modulator (GSM) Probe for Alzheimer's Disease Research

Use as a validated chemical probe in GSM assays, with an established IC₅₀ of 19 µM for Aβ42 reduction in human H4 cells, serving as a benchmark or reference compound for evaluating novel GSM candidates [1].

Scaffold for CNS-Penetrant Compound Design

Leverage the moderate lipophilicity (XLogP3 = 1.7) and hydrogen bonding capacity (2 acceptors) of 2-Ethyl-3-methoxypyridine as a starting point for designing molecules with potential blood-brain barrier permeability, based on its structural features and the precedent of methoxypyridine motifs in CNS-active compounds [2].

Building Block in Heterocyclic Chemistry

Employ the unique 2-ethyl, 3-methoxy substitution pattern as a versatile intermediate for further synthetic elaboration, including oxidation to N-oxides, reduction to piperidines, or nucleophilic substitution, enabling access to diverse pyridine derivatives for medicinal chemistry libraries [3].

Analytical Method Development and Validation

Utilize the defined physical properties (clear, colorless liquid; hygroscopic) and known molecular weight (137.18 g/mol) to develop and validate GC-MS or HPLC methods for purity assessment and quantification in complex matrices [4].

Application
Selection Property
Validation Focus
GSM Assay Screening
Target-engagement potency context
Assay response vs. benchmark probes
CNS Permeability Construct Review
Lipophilicity & H-bond profile
Permeability model screening
Heterocyclic Chemistry
2,3-disubstitution pattern
Regiochemical & reactivity screening
Analytical Method Development
Hygroscopicity & physical form
Purity & handling protocols
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